2-Chloro-6-(3-pyrrolidinylmethoxy)pyrazine hydrochloride
Overview
Description
2-Chloro-6-(3-pyrrolidinylmethoxy)pyrazine hydrochloride is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. This particular compound features a chloro substituent at position 2 and a pyrrolidinylmethoxy group at position 6, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3-pyrrolidinylmethoxy)pyrazine hydrochloride typically involves the following steps:
Formation of the Pyrazine Core: The pyrazine core can be synthesized through various methods, including the cyclization of appropriate precursors or the use of transition-metal-catalyzed cross-coupling reactions.
Introduction of the Chloro Group: The chloro substituent at position 2 can be introduced via halogenation reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrrolidinylmethoxy Group: The pyrrolidinylmethoxy group can be attached through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a suitable leaving group on the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(3-pyrrolidinylmethoxy)pyrazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.
Cyclization Reactions: The pyrrolidinylmethoxy group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-6-(3-pyrrolidinylmethoxy)pyrazine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Medicine: It may be investigated for its potential as a drug candidate, particularly in areas such as antimicrobial or anticancer research.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(3-pyrrolidinylmethoxy)pyrazine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyrazine: A simpler pyrazine derivative with a chloro and methyl group.
2-Chloro-6-(morpholin-4-yl)pyrazine: A similar compound with a morpholine ring instead of a pyrrolidine ring.
2-Chloro-6-(piperidin-1-yl)pyrazine: Another related compound with a piperidine ring.
Uniqueness
2-Chloro-6-(3-pyrrolidinylmethoxy)pyrazine hydrochloride is unique due to the presence of the pyrrolidinylmethoxy group, which can impart distinct biological and chemical properties compared to other similar compounds
Properties
IUPAC Name |
2-chloro-6-(pyrrolidin-3-ylmethoxy)pyrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O.ClH/c10-8-4-12-5-9(13-8)14-6-7-1-2-11-3-7;/h4-5,7,11H,1-3,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIXQAWOJAZYPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CN=CC(=N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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